![molecular formula C11H12ClN3 B3020914 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 956356-31-3](/img/structure/B3020914.png)
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine
Overview
Description
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-interactions . The presence of the chloro group might enhance the compound’s reactivity, potentially influencing its interaction with its targets .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The presence of the pyrazole ring and the chloro group might influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with 3,5-dimethyl-1H-pyrazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products with new substituents replacing the chloro group.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(1H-pyrazol-1-yl)methyl]pyridine
- 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyridine
- 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyridine
Uniqueness
2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the chloro group on the pyridine ring also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWPBUHWRCSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324643 | |
| Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956356-31-3 | |
| Record name | 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)
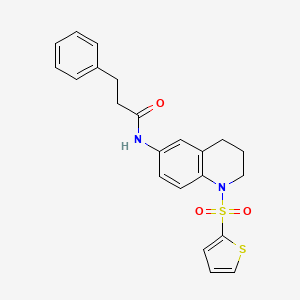
![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)
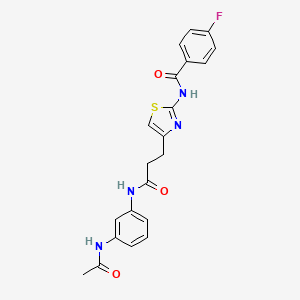
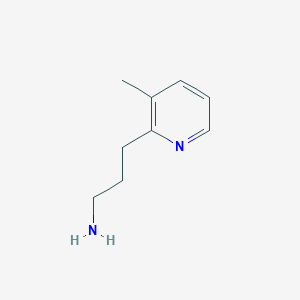
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B3020839.png)
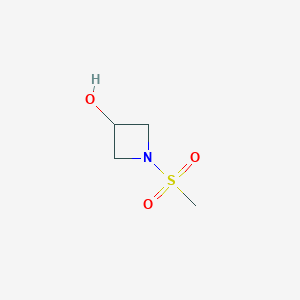
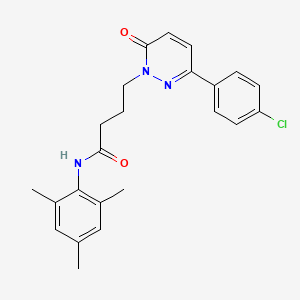
![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)
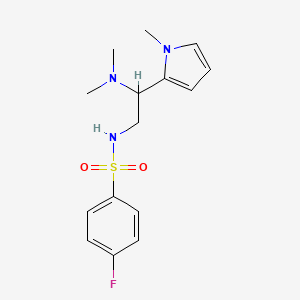
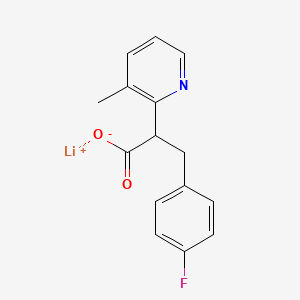
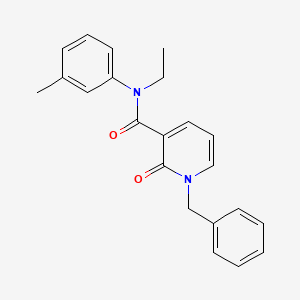
![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)
